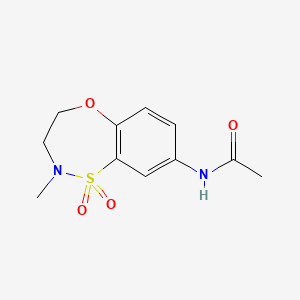![molecular formula C11H13Cl2N3OS B8039768 [2-(dimethylamino)-2-oxoethyl] N'-(3,4-dichlorophenyl)carbamimidothioate](/img/structure/B8039768.png)
[2-(dimethylamino)-2-oxoethyl] N'-(3,4-dichlorophenyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a dimethylamino group, an oxoethyl group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with 2-(dimethylamino)-2-oxoethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or acetonitrile, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Purification steps, including crystallization, filtration, and chromatography, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenyl derivatives. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
Chemistry
In chemistry, [2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, [2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate
- [2-(dimethylamino)-2-oxoethyl] N’-(3,4-difluorophenyl)carbamimidothioate
- [2-(dimethylamino)-2-oxoethyl] N’-(3,4-dibromophenyl)carbamimidothioate
Uniqueness
Compared to similar compounds, [2-(dimethylamino)-2-oxoethyl] N’-(3,4-dichlorophenyl)carbamimidothioate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. The dichlorophenyl group enhances the compound’s reactivity and binding affinity to biological targets, making it a more potent and versatile molecule for various applications.
Properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] N'-(3,4-dichlorophenyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3OS/c1-16(2)10(17)6-18-11(14)15-7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBNPQQTNQTXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC(=NC1=CC(=C(C=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one](/img/structure/B8039688.png)
![2-[(6-Cyclohexyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)amino]-2-methoxyacetic acid](/img/structure/B8039695.png)
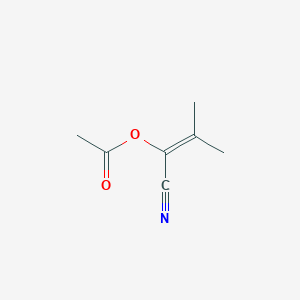
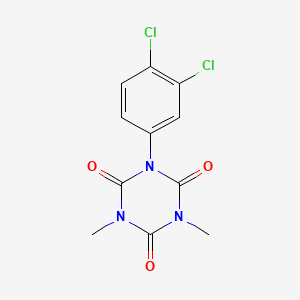
![4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide](/img/structure/B8039716.png)
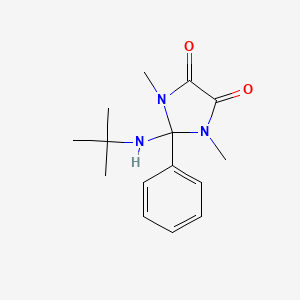
![2-phenyl-4H-pyrazolo[1,5-b][1,2,4]benzothiadiazine 9,9-dioxide](/img/structure/B8039728.png)
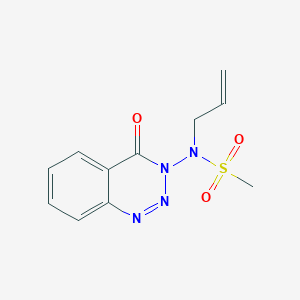
![methyl N-[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]carbamate](/img/structure/B8039749.png)

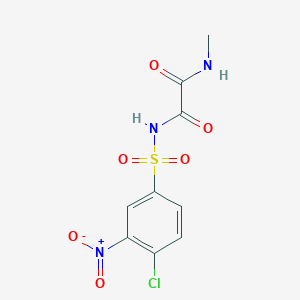
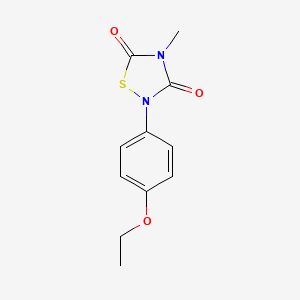
![2-methyl-N-[3-(methylsulfonylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B8039774.png)
